

Spectroscopic comparison of 3-Ethyl-5-methylheptane and other C10H22 isomers

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Compound of Interest

Compound Name: **3-Ethyl-5-methylheptane**

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Spectroscopic Duel: Unmasking the Structural Nuances of C10H22 Isomers

A comparative guide to the spectroscopic signatures of **3-Ethyl-5-methylheptane** and its structural isomers, offering a deep dive into their unique ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide serves as an essential resource for researchers in drug development and organic chemistry for the precise identification and differentiation of these aliphatic alkanes.

The subtle art of distinguishing between structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, is a cornerstone of chemical analysis. For the C10H22 alkanes, a family of 75 constitutional isomers, this task demands the power of modern spectroscopic techniques. This guide provides a detailed comparison of the spectroscopic properties of **3-Ethyl-5-methylheptane** alongside three other representative C10H22 isomers: the linear n-decane, the moderately branched 2,2-dimethyloctane, and the more symmetrically branched 3,3-dimethyloctane. By examining their unique spectral fingerprints, we can elucidate the impact of branching on their chemical environment and fragmentation patterns.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the

selected C10H22 isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the protons, while the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

Isomer	Chemical Shift (δ) ppm	Multiplicity	Assignment
3-Ethyl-5-methylheptane	~0.8-0.9	Multiplet	CH ₃ groups
~1.1-1.4	Multiplet	CH ₂ and CH groups	
n-Decane[1][2][3][4]	0.88	Triplet	CH ₃ (terminals)
1.26	Multiplet	-(CH ₂) ₈ -	
2,2-Dimethyloctane[5] [6][7]	0.86	Singlet	(CH ₃) ₃ C-
0.88	Triplet	-CH ₂ CH ₃	
1.2-1.3	Multiplet	-(CH ₂) ₅ -	
3,3-Dimethyloctane[1] [8]	0.81	Singlet	-C(CH ₃) ₂ -
0.88	Triplet	-CH ₂ CH ₃	
1.19-1.25	Multiplet	-(CH ₂) ₄ - and -CH ₂ CH ₃	

Note: Specific chemical shifts and multiplicities for **3-Ethyl-5-methylheptane** are estimated based on typical alkane spectra due to the absence of detailed public data. The complexity of its overlapping signals makes precise assignment challenging without high-resolution analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon skeleton of a molecule, with each unique carbon atom giving a distinct signal. The chemical shifts are sensitive to the local electronic environment and the degree of substitution.

Isomer	Chemical Shift (δ) ppm
3-Ethyl-5-methylheptane[9]	Data not readily available in detail. Expected to show 10 distinct signals corresponding to the 10 carbon atoms.
n-Decane[10]	14.1, 22.7, 29.3, 29.6, 31.9
2,2-Dimethyloctane[6][11]	14.1, 23.2, 24.0, 29.3, 30.0, 32.2, 32.4, 43.1
3,3-Dimethyloctane[1][12][13][14]	8.4, 14.2, 17.2, 23.3, 26.2, 32.8, 33.8, 41.8

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups and structural features based on the absorption of infrared radiation, which excites molecular vibrations. For alkanes, the key absorptions are due to C-H stretching and bending vibrations.

Isomer	Absorption Bands (cm ⁻¹)	Vibrational Mode
3-Ethyl-5-methylheptane	~2960-2850, ~1465, ~1375	C-H stretch, C-H bend, CH ₃ bend
n-Decane	2962, 2924, 2853, 1467, 1378	C-H stretch, C-H bend, CH ₃ bend
2,2-Dimethyloctane[12][15]	~2955, ~2870, ~1467, ~1367	C-H stretch, C-H bend, CH ₃ bend (gem-dimethyl split)
3,3-Dimethyloctane[13][14][16]	~2957, ~2874, ~1466, ~1379	C-H stretch, C-H bend, CH ₃ bend

Mass Spectrometry (MS)

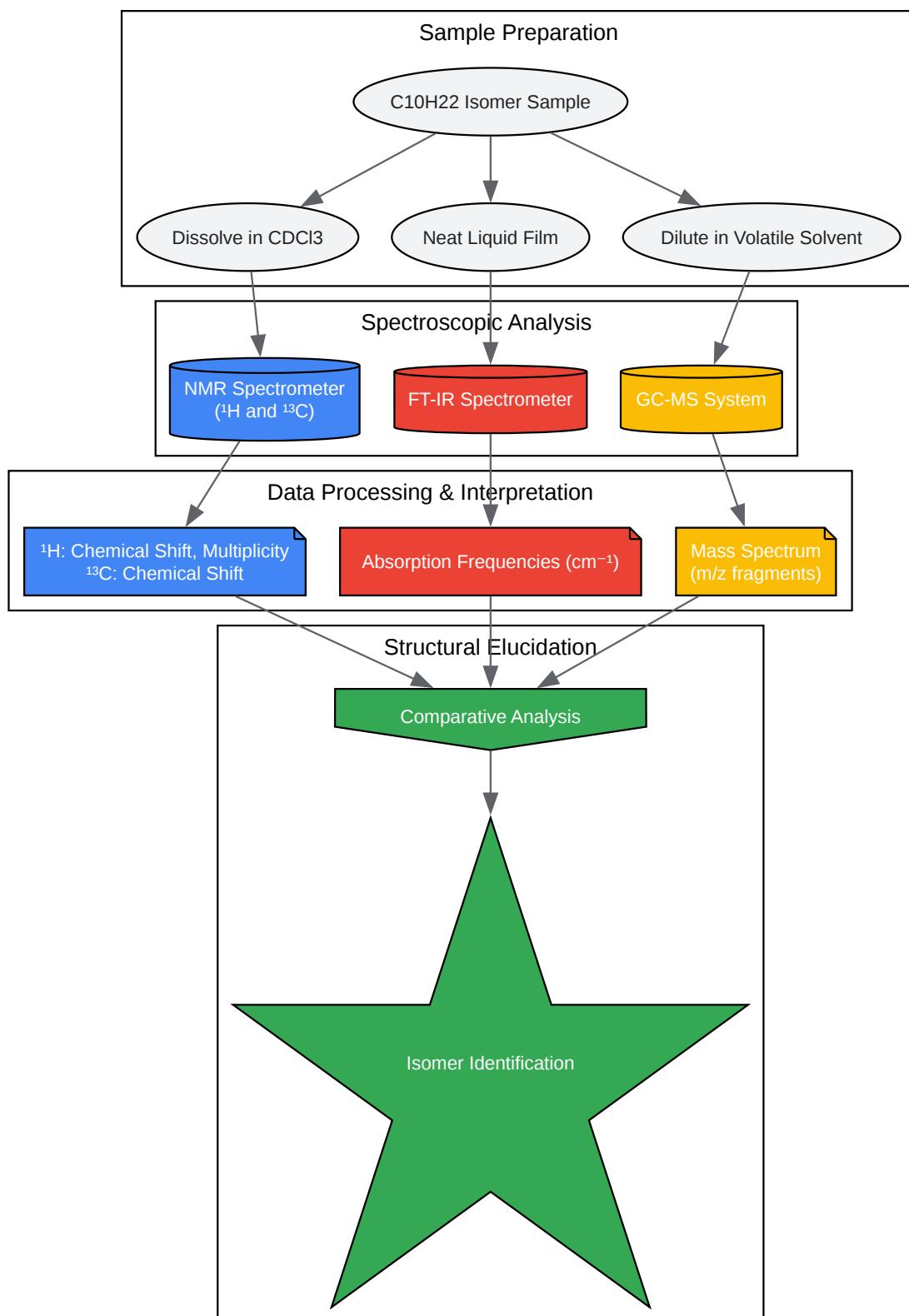
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation is influenced by the stability of the resulting carbocations,

which is affected by the degree of branching.

Isomer	Molecular Ion (M^+ , m/z)	Major Fragment Ions (m/z)
3-Ethyl-5-methylheptane	142	113, 99, 85, 71, 57, 43
n-Decane[17][18][19]	142 (low abundance)	113, 99, 85, 71, 57, 43
2,2-Dimethyloctane[15]	142 (very low abundance)	127, 85, 71, 57 (base peak), 43
3,3-Dimethyloctane[14]	142 (very low abundance)	113, 99, 85, 71, 57, 43

Experimental Workflow and Methodologies

The following diagram illustrates the logical workflow for the spectroscopic comparison of C10H22 isomers. Detailed experimental protocols for each technique are provided below.

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Caption: Workflow for Spectroscopic Comparison of C₁₀H₂₂ Isomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the C10H22 isomer is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is performed to obtain singlets for each carbon. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid C10H22 isomer is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
- Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The C10H22 isomer is diluted to a concentration of approximately 100 µg/mL in a volatile solvent such as hexane or dichloromethane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Gas Chromatography: A 1 µL aliquot of the prepared sample is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. Helium is used as the carrier gas.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 35 to 300 amu.
- Data Processing: The total ion chromatogram (TIC) is used to identify the peak corresponding to the C10H22 isomer. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

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